molecular formula C21H26N4O3S2 B3017460 1-(2,5-dimethylbenzyl)-3-(1-(methylsulfonyl)piperidin-4-yl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1105211-11-7

1-(2,5-dimethylbenzyl)-3-(1-(methylsulfonyl)piperidin-4-yl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B3017460
CAS RN: 1105211-11-7
M. Wt: 446.58
InChI Key: ILHOWRNEZVJEER-UHFFFAOYSA-N
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Description

The compound , 1-(2,5-dimethylbenzyl)-3-(1-(methylsulfonyl)piperidin-4-yl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one, appears to be a complex molecule that may have potential biological activity given the presence of a piperidine moiety and a triazole ring. Piperidine derivatives are known for their biological activities, and the incorporation of a triazole ring often contributes to the pharmacological properties of such compounds.

Synthesis Analysis

The synthesis of related piperidine derivatives can be inferred from the provided papers. In the first paper, a combination of 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf2O) is used to activate thioglycosides, which could be a step in the synthesis of complex molecules involving piperidine structures . The second paper describes the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine by coupling benzenesulfonyl chloride with piperidine and subsequent substitution reactions . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the triazole and thiophene moieties.

Molecular Structure Analysis

The molecular structure of the compound likely involves several key functional groups based on its name. The piperidine ring is a common structural motif in medicinal chemistry, often associated with CNS activity. The methylsulfonyl group attached to the piperidine could increase the compound's polarity and potentially its metabolic stability. The triazole ring is a heterocyclic moiety that can engage in hydrogen bonding and coordination with metal ions, which might be relevant in the context of biological interactions. The thiophene ring is another heterocycle that can contribute to the compound's electronic properties and its binding affinity to biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, the reactivity of similar structures can be discussed. Piperidine derivatives can undergo various reactions, including alkylation, acylation, and sulfonation, as indicated by the synthesis of sulfonamide derivatives in the second paper . The presence of a triazole ring suggests that the compound could participate in click chemistry reactions, which are often used to create diverse libraries of compounds for drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of a sulfonyl group suggests the compound might have a relatively high boiling point and could exhibit solid-state stability. The triazole and thiophene rings could contribute to the compound's UV absorption properties, making it potentially detectable by UV-spectroscopy. The compound's solubility in organic solvents and water would depend on the balance between its polar and nonpolar regions.

Scientific Research Applications

Metabolic Pathways and Enzymatic Involvement

Research on compounds like Lu AA21004, a novel antidepressant, shows the involvement of various cytochrome P450 enzymes in their metabolic pathways, highlighting the importance of understanding enzymatic interactions for the development of pharmaceutical compounds (Hvenegaard et al., 2012).

Chemical Synthesis and Heteroannulation Reactions

The synthesis of complex molecules such as dimethyl sulfomycinamate through multistep heteroannulation reactions illustrates the synthetic strategies and methodologies applicable to structurally diverse compounds (Bagley et al., 2005).

Fluorescence-Tagged Ligands for Receptor Studies

The development of highly potent fluorescence-tagged ligands for histamine H3 receptors, derived from (3‐phenoxypropyl)piperidine derivatives, showcases the application of such compounds in studying receptor binding and function (Amon et al., 2007).

Biological Evaluation and Enzyme Inhibition

The synthesis and biological evaluation of 1,3,4-oxadiazole derivatives for enzyme inhibition activities demonstrate the therapeutic potential of such compounds in addressing specific biochemical pathways (Khalid et al., 2016).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-5-(1-methylsulfonylpiperidin-4-yl)-4-thiophen-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S2/c1-15-6-7-16(2)18(13-15)14-24-21(26)25(19-5-4-12-29-19)20(22-24)17-8-10-23(11-9-17)30(3,27)28/h4-7,12-13,17H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHOWRNEZVJEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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